

Application Notes and Protocols for Thiokol® Polymers in Insulating Glass Sealants

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These application notes provide a detailed overview of the use of Thiokol® liquid polysulfide polymers as the base for high-performance secondary sealants in insulating glass units (IGUs). The information contained herein is intended to guide researchers and professionals in the formulation, testing, and application of these durable and reliable sealant systems.

Introduction to Thiokol® Polymers in Insulating Glass Sealants

Thiokol® liquid polysulfide polymers are widely used in the formulation of two-component sealants for the secondary seal of IGUs.[1][2][3] These polymers are characterized by their long chains of repeating disulfide (-S-S-) units, which impart excellent properties for this application.[4] The primary function of the secondary sealant is to provide structural integrity to the IGU, while also acting as a barrier to gas and moisture ingress, thus ensuring the long-term thermal and acoustic performance of the window unit.[5]

Polysulfide-based sealants offer a unique combination of properties that make them highly suitable for insulating glass applications, including:

- **Low Gas and Moisture Permeability:** Thiokol® polymer-based sealants exhibit very low permeability to gases like argon and water vapor, which is critical for maintaining the insulating properties of the IGU over its service life.[3][6]

- **Excellent Adhesion:** These sealants demonstrate strong and durable adhesion to common IGU substrates, including glass, aluminum, and galvanized steel.[3][7]
- **Good Weathering and UV Resistance:** Cured polysulfide sealants are resistant to degradation from sunlight, ozone, and general weathering, ensuring long-term performance.[4]
- **Chemical Resistance:** They offer good resistance to a range of chemicals, oils, and solvents.[4]
- **Flexibility and Stress Relaxation:** The elastomeric nature of the cured sealant allows it to accommodate thermal expansion and contraction of the IGU without losing adhesion.[6]

Formulation of Two-Component Polysulfide Sealants

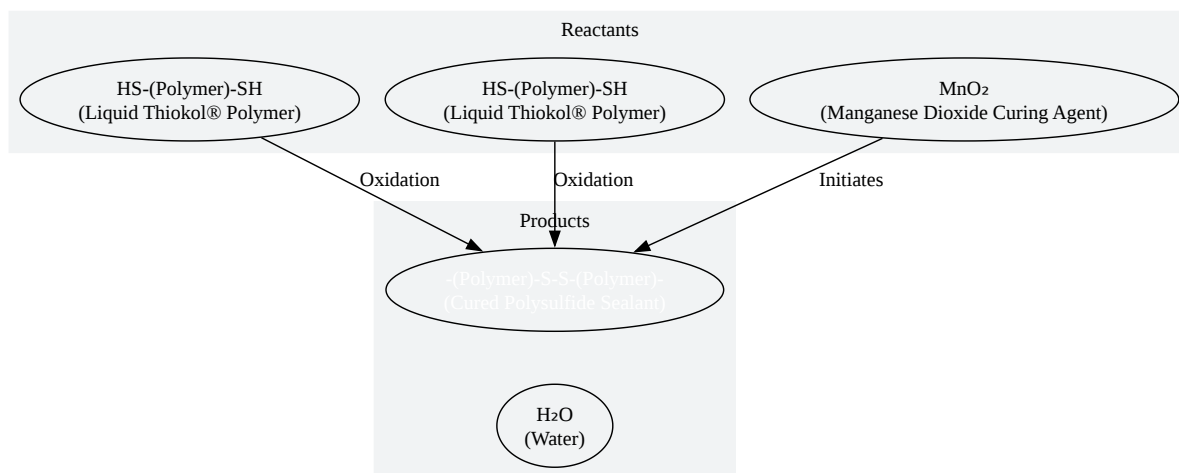
Two-component polysulfide sealants for insulating glass are typically supplied as a base component (Part A) and a curing agent (Part B).

- **Part A (Base):** This component contains the liquid Thiokol® polysulfide polymer, along with fillers (e.g., calcium carbonate), plasticizers, and adhesion promoters.[8]
- **Part B (Curing Agent):** This component consists of a curing agent, most commonly manganese dioxide (MnO_2), dispersed in a plasticizer or other carrier.[8][9]

The two components are mixed in a specific ratio, typically 10:1 by volume, immediately before application.[7] The mixing initiates a chemical reaction that cures the sealant into a durable, elastomeric rubber.

Curing Mechanism

The curing of Thiokol® polysulfide sealants is an oxidative polymerization reaction. The terminal thiol ($-\text{SH}$) groups of the liquid polysulfide polymer chains are oxidized by the manganese dioxide (MnO_2) to form disulfide ($-\text{S}-\text{S}-$) bonds, linking the polymer chains together and forming a cross-linked network.[4][8] This process converts the liquid polymer into a solid, elastic material.



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Figure 1. Curing Mechanism of Thiokol® Polymers

Quantitative Data and Performance Characteristics

The following tables summarize typical quantitative data for various Thiokol® polymers and commercial polysulfide insulating glass sealants.

Table 1: Typical Properties of Thiokol® Liquid Polysulfide Polymers

Property	Thiokol® LP-2	Thiokol® LP-32	Thiokol® LP-33	Test Method
Appearance	Dark Amber Liquid	Dark Amber Liquid	Dark Amber Liquid	Visual
Viscosity @ 25°C (Pa·s)	41-48	35-46	1.8	-
Sulfur Content (%)	~38	~40	-	-
Mercaptan (-SH) Content (%)	1.5 - 2.0	1.7 - 2.6	-	-
Average Molecular Weight	~4000	~4000	~1000	-

Data compiled from various sources.

Table 2: Performance Characteristics of a Typical Cured Polysulfide Insulating Glass Sealant

Property	Typical Value	Test Method
Color	Black/Anthracite	Visual
Density (g/cm³)	~1.7 - 1.85	-
Hardness (Shore A)	>40	EN 1279-6
Adhesion (Peel Strength, N/mm²)	~0.36 (on float glass)	EN 1279-4
Water Vapor Transmission Rate (g/m²·d)	< 9	EN 1279-4
Gas Permeation (Argon, g/m²·h)	~0.006	EN 1279-4
Tensile Strength (MPa)	Varies with formulation	ASTM D412
Elongation at Break (%)	Varies with formulation	ASTM D412

Data for a commercial polysulfide sealant.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of Thiokol® polymer-based insulating glass sealants.

Tensile Properties (ASTM D412)

This test method determines the tensile properties of the cured sealant, such as tensile strength and elongation at break.[1][10][11][12][13]

5.1.1. Specimen Preparation

- Prepare a sheet of the cured polysulfide sealant with a uniform thickness.
- Cut dumbbell-shaped test specimens from the sheet using a die. The dimensions of the "dogbone" specimen should conform to ASTM D412, with a typical thickness of 3.0 ± 0.3 mm.[11][13]
- Place two bench marks on the narrow section of the specimen to define the gage length.[10]

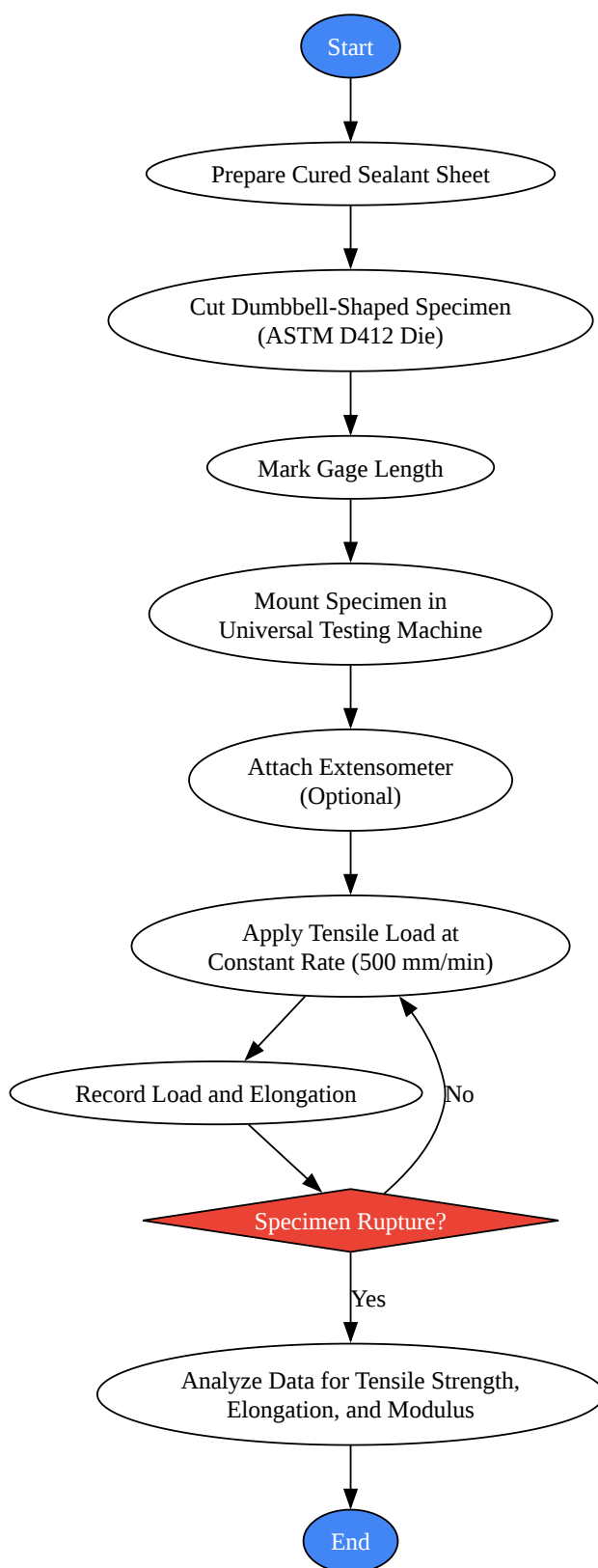
5.1.2. Test Procedure

- Mount the specimen into the grips of a universal testing machine.
- If using an extensometer for more precise strain measurement, attach it to the specimen at the bench marks.[1]
- Apply a tensile load to the specimen at a constant rate of grip separation, typically 20 inches/minute (500 mm/minute).[1][10]
- Continue the test until the specimen ruptures.
- Record the load and elongation throughout the test.

5.1.3. Data Analysis

- Tensile Strength: The maximum stress applied to the specimen before it ruptures.

- Elongation at Break: The percentage increase in the gage length at the point of rupture.
- Tensile Stress at a Given Elongation (Modulus): The stress required to stretch the material to a specific elongation.[[13](#)]



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Figure 2. ASTM D412 Experimental Workflow

Adhesion-in-Peel (ASTM C794)

This test method evaluates the adhesion of the cured sealant to various substrates.[\[2\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

5.2.1. Specimen Preparation

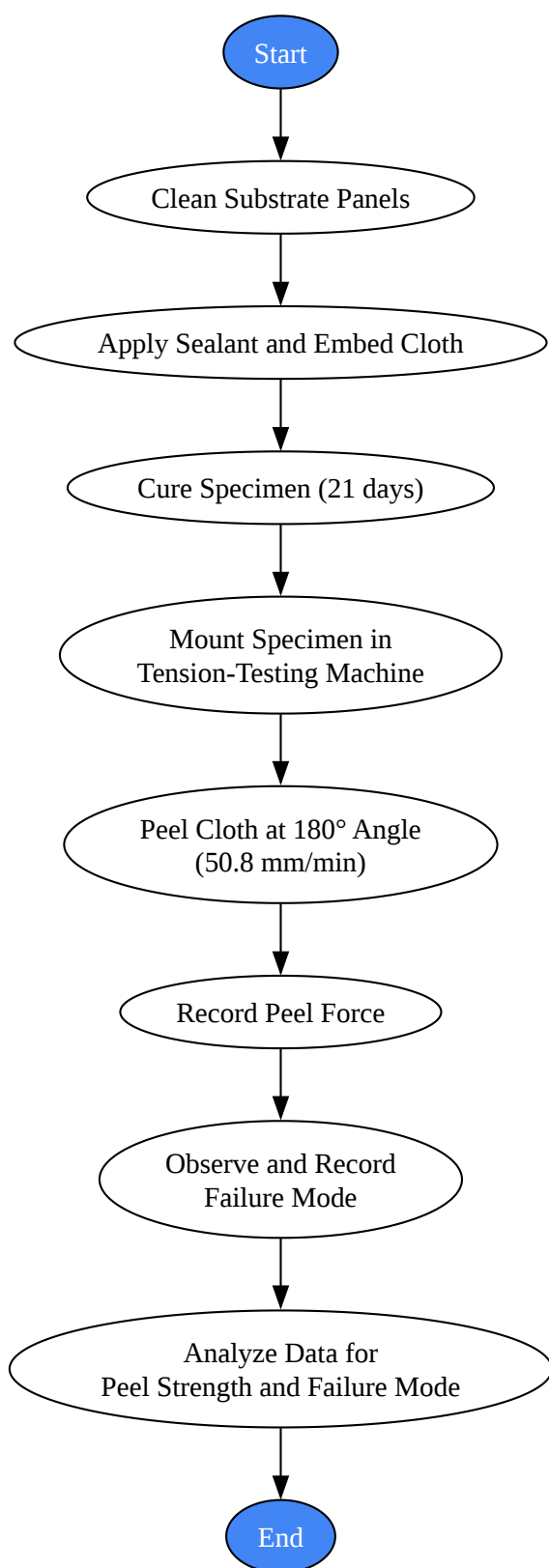
- Clean the substrate panels (e.g., glass, aluminum) thoroughly.
- Apply a thin layer of the mixed polysulfide sealant to the substrate.
- Embed a strip of cloth into the sealant.[\[17\]](#)
- Cure the specimens under controlled conditions (e.g., $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity) for a specified period, typically 21 days.[\[14\]](#)

5.2.2. Test Procedure

- Place the test specimen in a tension-testing machine.
- Peel the cloth back from the substrate at a 180° angle at a constant rate of separation, typically 2 inches/minute (50.8 mm/minute).[\[14\]](#)[\[17\]](#)
- Record the force required to peel the sealant from the substrate.
- Observe and record the mode of failure (adhesive or cohesive).[\[14\]](#)[\[15\]](#)

5.2.3. Data Analysis

- Peel Strength: The average force per unit width of the bond line required to peel the sealant from the substrate.
- Failure Mode:
 - Adhesive Failure: The sealant pulls cleanly away from the substrate.
 - Cohesive Failure: The sealant ruptures within itself, leaving a layer of sealant on the substrate.



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Figure 3. ASTM C794 Experimental Workflow

Insulating Glass Unit Performance (ASTM E2190)

This specification covers the overall performance and evaluation of IGUs, including tests for fogging and gas retention.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

5.3.1. Specimen Preparation

- Fabricate a set of insulating glass units using the polysulfide sealant as the secondary seal.
- The units should be constructed according to standard industry practice.

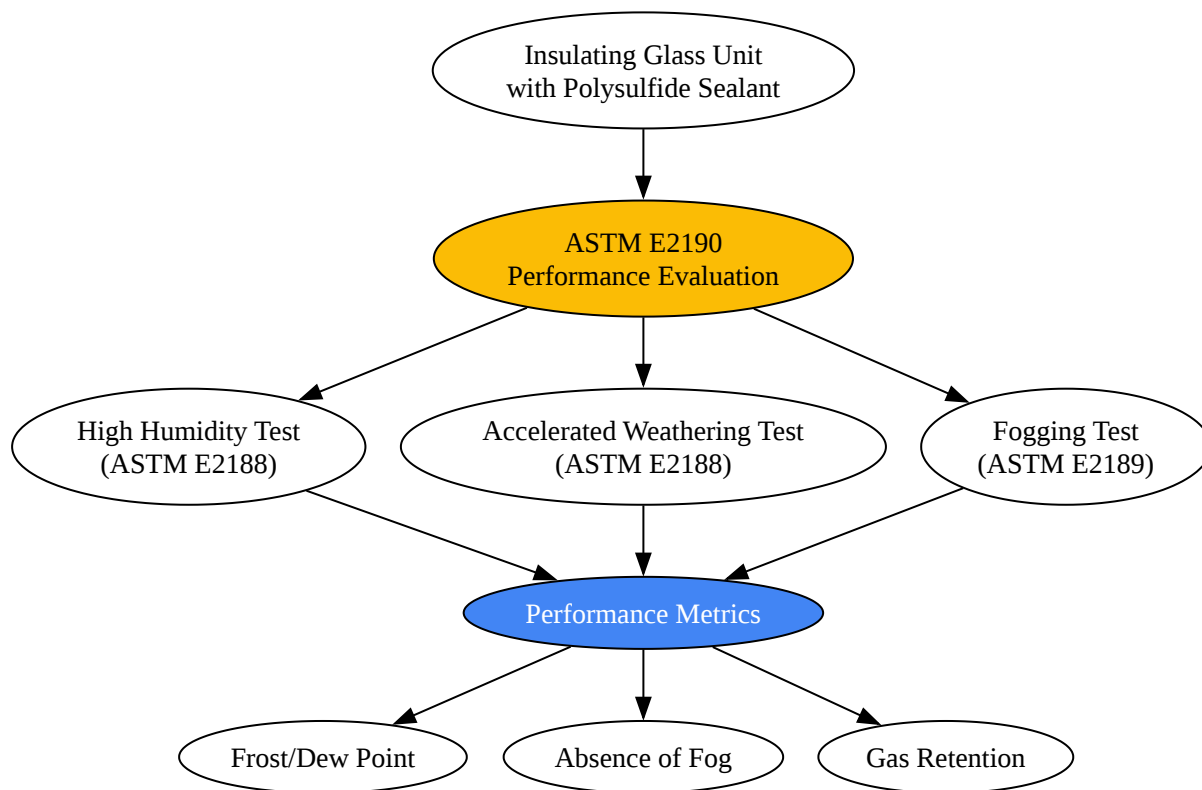
5.3.2. Test Procedure

The ASTM E2190 standard involves a series of tests, including:

- High Humidity Test (ASTM E2188): Exposing the IGUs to high humidity and temperature to assess their resistance to moisture penetration.[\[21\]](#)
- Accelerated Weathering Test (ASTM E2188): Subjecting the IGUs to cycles of temperature changes and UV radiation to simulate long-term weathering.[\[21\]](#)
- Fogging Test (ASTM E2189): Placing the IGUs in a cold chamber to determine if any volatile materials from the sealant or other components have condensed on the interior glass surfaces.[\[21\]](#)

5.3.3. Data Analysis

- Frost/Dew Point: The temperature at which moisture condenses on the interior surfaces of the IGU. A low frost/dew point indicates a good seal.
- Fogging: The presence of any visible residue on the interior glass surfaces after the fogging test.
- Gas Concentration (for gas-filled units): The concentration of the insulating gas (e.g., argon) is measured before and after the weathering tests to determine the gas retention capability of the sealant.[\[18\]](#)



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Figure 4. ASTM E2190 Logical Relationship

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